

Cyclohexyl Nitrite: Application Notes for Nitric Oxide Generation in Chemical Synthesis

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Abstract

Cyclohexyl nitrite (C₆H₁₁NO₂) is a volatile, colorless liquid belonging to the alkyl nitrite class of compounds. It serves as a versatile and efficient source of nitric oxide (NO) and related reactive nitrogen species in a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **cyclohexyl nitrite** in key synthetic applications, including diazotization of primary aromatic amines, C-nitrosation of activated methylenes, and radical-mediated C-H functionalization via the Barton reaction.

Introduction

Alkyl nitrites are valuable reagents in organic synthesis, primarily acting as potent sources of the nitrosonium ion (NO+) or the nitric oxide radical (•NO) under different reaction conditions.[1] **Cyclohexyl nitrite**, as an ester of cyclohexanol and nitrous acid, offers a convenient and soluble alternative to other nitrosating agents like sodium nitrite, especially in non-aqueous media.[2][3] Its utility spans from classical ionic reactions to more contemporary radical-based methodologies, making it a valuable tool in the synthesis of diverse molecular architectures.

The primary decomposition pathways of **cyclohexyl nitrite** involve either heterolytic or homolytic cleavage of the O-N bond. Under acidic conditions, protonation of the oxygen atom facilitates the release of the nitrosonium ion (NO+), a powerful electrophile. In contrast, photochemical or thermal induction leads to the homolytic cleavage of the O-N bond,



generating a cyclohexanoxy radical and a nitric oxide radical. This dual reactivity is harnessed in a range of synthetic applications.

Spectroscopic and Physical Data

For reference and characterization, the following data for **cyclohexyl nitrite** is provided.

| Property | Value | Reference(s) |
|---|--|--------------|
| Molecular Formula | C ₆ H ₁₁ NO ₂ | [4] |
| Molar Mass | 129.16 g/mol | [3] |
| CAS Number | 5156-40-1 | [4] |
| Appearance | Colorless to yellowish liquid | [3] |
| ¹³ C-NMR (CDCl ₃ , δ) | ~73.2 ppm (carbon attached to ONO) | [5] |
| IR (gas phase, cm ⁻¹) | Strong absorptions for N=O and N-O stretches | [6] |

Application Notes and Protocols Synthesis of Cyclohexyl Nitrite

A standard method for the preparation of alkyl nitrites involves the reaction of the corresponding alcohol with sodium nitrite in an acidic medium.[7]

Protocol 1: Synthesis of Cyclohexyl Nitrite

Materials:

- Cyclohexanol
- Sodium nitrite (NaNO₂)
- Sulfuric acid (H₂SO₄), concentrated
- Deionized water



- · Ice-salt bath
- Separatory funnel
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a flask equipped with a stirrer and dropping funnel, prepare a solution of sodium nitrite in water.
- Cool the flask in an ice-salt bath to 0°C with continuous stirring.
- Separately, prepare a cooled (0°C) mixture of cyclohexanol, water, and concentrated sulfuric
 acid.
- Slowly add the acidic cyclohexanol mixture to the stirred sodium nitrite solution, ensuring the temperature remains below 5°C.
- After the addition is complete, continue stirring for 30 minutes at 0°C.
- Transfer the reaction mixture to a separatory funnel. The upper organic layer is the crude cyclohexyl nitrite.
- Wash the organic layer with a cold, dilute sodium bicarbonate solution, followed by cold water.
- Dry the **cyclohexyl nitrite** over anhydrous sodium sulfate.
- The product can be used directly or purified by distillation under reduced pressure.

Safety Note: **Cyclohexyl nitrite** is volatile and inhalation of its vapors can cause headaches and a sharp drop in blood pressure.[3] All manipulations should be performed in a well-ventilated fume hood.

Application in Diazotization of Primary Aromatic Amines

Methodological & Application





Cyclohexyl nitrite is an effective reagent for the diazotization of primary aromatic amines, particularly in organic solvents where sodium nitrite has poor solubility. The in-situ generated diazonium salts are versatile intermediates for the synthesis of aryl halides, phenols, and azo compounds.[8]

Application Note: This protocol describes a general procedure for the diazotization of an aromatic amine and its subsequent conversion to an aryl iodide (a Sandmeyer-type reaction). The reaction proceeds via the formation of a nitrosonium ion from **cyclohexyl nitrite**, which then reacts with the amine to form the diazonium salt.

Protocol 2: Diazotization of Aniline and Subsequent Iodination

Materials:

- Aniline (or other primary aromatic amine)
- Cyclohexyl nitrite
- Potassium iodide (KI)
- Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
- Ice bath

Procedure:

- Dissolve the aromatic amine in the chosen organic solvent in a flask.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add a solution of cyclohexyl nitrite (1.1 equivalents) in the same solvent to the cooled amine solution with stirring.
- Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.
- In a separate flask, dissolve potassium iodide (1.5 equivalents) in a minimum amount of water and add it to the diazonium salt solution.



- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas
 evolution will be observed.
- Quench the reaction with a saturated solution of sodium thiosulfate.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions): The following table provides representative yields for diazotization/iodination reactions of various anilines using alkyl nitrites.

| Aniline Derivative | Alkyl Nitrite Reagent | Yield (%) | Reference(s) |
|--------------------|--------------------------|-----------|--------------|
| 4-Chloroaniline | tert-Butyl nitrite | 56 | [1] |
| Aniline | iso-Amyl nitrite | >90 | [1] |

Application in C-Nitrosation of Activated Methylene Groups

Cyclohexyl nitrite can be used for the C-nitrosation of compounds with activated methylene groups, such as ketones and β -keto esters, to form α -nitroso compounds, which often exist as their more stable oxime tautomers.[2][9] This reaction is typically catalyzed by an acid or base.

Application Note: This protocol provides a general method for the α -nitrosation of a ketone. The reaction is initiated by the formation of an enol or enolate, which then acts as a nucleophile, attacking the nitrosonium ion generated from **cyclohexyl nitrite**.

Protocol 3: α-Nitrosation of Cyclohexanone

Materials:

Cyclohexanone



· Cyclohexyl nitrite

- · Hydrochloric acid (HCI) in an organic solvent (e.g., diethyl ether) or sodium ethoxide
- Diethyl ether or ethanol
- Ice bath

Procedure (Acid-catalyzed):

- Dissolve cyclohexanone in diethyl ether and cool to 0°C in an ice bath.
- Add a catalytic amount of ethereal HCl.
- Slowly add cyclohexyl nitrite (1.0 equivalent) to the stirred solution.
- Maintain the temperature at 0°C and stir for 1-2 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with a cold, dilute sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The product, 2-oximinocyclohexanone, can be purified by recrystallization or column chromatography.

Quantitative Data (Analogous Reactions): Yields for C-nitrosation reactions are generally moderate to high, depending on the substrate and conditions.



| Substrate | Nitrosating Agent | Catalyst | Product Yield (%) | Reference(s) |
|-------------------------|----------------------|----------|----------------------|--------------|
| 3-Methyl-2- butanone | Alkyl nitrite | HCI | High | [2] |
| Dipivaloylmethan e | Nitrosyl chloride | - | 50 | [9] |

Application in Radical C-H Functionalization (Barton Reaction)

The Barton reaction is a photochemical process that utilizes an alkyl nitrite to generate an alkoxy radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer to create a carbon-centered radical.[10][11] This radical is then trapped by the nitric oxide radical generated in the initial photolysis step, leading to the formation of a δ -nitroso alcohol, which typically tautomerizes to an oxime.

Application Note: This reaction is a powerful tool for the regionselective functionalization of unactivated C-H bonds, particularly in steroid and terpenoid chemistry. The rigid framework of the starting alcohol (esterified to the nitrite) directs the 1,5-hydrogen abstraction.

Protocol 4: General Procedure for a Barton Reaction

Materials:

- An alcohol with an accessible δ -hydrogen (e.g., a long-chain alcohol or a steroid)
- Cyclohexyl nitrite (or prepared in situ from the alcohol and nitrosyl chloride)
- An inert solvent (e.g., benzene, toluene)
- A high-pressure mercury lamp or other suitable UV light source
- Inert gas atmosphere (Nitrogen or Argon)

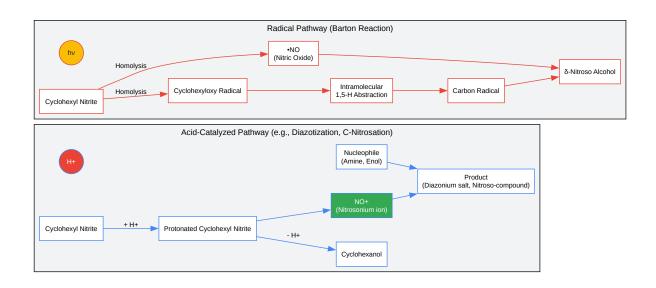
Procedure:



- Synthesize the corresponding nitrite ester from the alcohol using Protocol 1 or by reaction with nitrosyl chloride in pyridine.
- Dissolve the nitrite ester in the chosen inert solvent in a quartz reaction vessel.
- Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
- Irradiate the solution with the UV lamp while maintaining an inert atmosphere and cooling if necessary.
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the solvent under reduced pressure.
- The resulting δ -nitroso alcohol or its oxime tautomer can be purified by column chromatography or recrystallization.

Visualizations of Mechanisms and Workflows Signaling Pathways (Reaction Mechanisms)



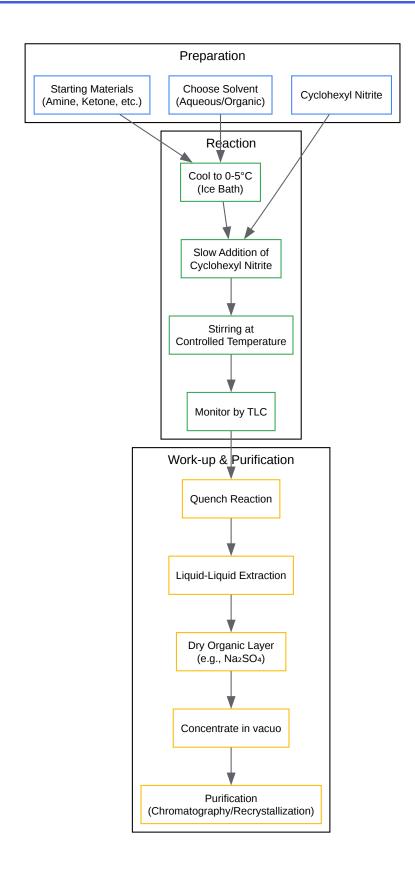


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Caption: Mechanisms of NO+ and •NO generation from cyclohexyl nitrite.

Experimental Workflow





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Caption: General experimental workflow for reactions using cyclohexyl nitrite.



Safety and Handling

Cyclohexyl nitrite is a flammable liquid and should be handled with care. It is a potent vasodilator and can cause a rapid decrease in blood pressure and severe headaches upon inhalation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dark place away from heat and ignition sources.

Conclusion

Cyclohexyl nitrite is a valuable and versatile reagent for the generation of nitric oxide and its derivatives in organic synthesis. Its applicability in both ionic and radical reaction pathways makes it a powerful tool for the synthesis of a wide range of functionalized molecules. The protocols provided herein offer a foundation for researchers to explore the utility of **cyclohexyl nitrite** in their own synthetic endeavors.

Disclaimer: The protocols provided are intended for use by trained chemists. All procedures should be carried out with appropriate safety precautions. The yields and reaction conditions may vary depending on the specific substrate and experimental setup.

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